molecular formula C27H25NO7 B2645845 (Z)-8-(4-methoxyphenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951961-10-7

(Z)-8-(4-methoxyphenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2645845
CAS No.: 951961-10-7
M. Wt: 475.497
InChI Key: YLSONEISGWDFFF-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-8-(4-methoxyphenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C27H25NO7 and its molecular weight is 475.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-8-(4-methoxyphenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (CAS Number: 2014409-58-4) is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C27H25NO7C_{27}H_{25}NO_{7} with a molecular weight of 475.5 g/mol. The structure features multiple methoxy groups that are believed to contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC27H25NO7C_{27}H_{25}NO_{7}
Molecular Weight475.5 g/mol
CAS Number2014409-58-4

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of methoxy groups can enhance the electron-donating ability of the molecule, which may contribute to its capacity to scavenge free radicals.

Anticancer Potential

Preliminary studies suggest that derivatives of benzofuroxazine compounds may inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have been shown to induce apoptosis in various cancer cell lines. The exact mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors.

Enzyme Inhibition

Studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in disease processes:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown strong inhibitory activity against AChE, which is relevant for treating neurodegenerative diseases.
  • Urease : The compound may also inhibit urease activity, which has implications for treating infections caused by urease-producing bacteria.

Case Studies and Research Findings

  • Antitumor Studies : A study evaluated the antitumor effects of similar benzofuroxazine derivatives in murine models. Results indicated significant tumor regression in treated groups compared to controls.
    CompoundTumor Regression (%)
    Benzofuroxazine A86%
    Benzofuroxazine B100%
  • Enzyme Inhibition Assays : In vitro assays demonstrated that derivatives exhibited IC50 values in the low micromolar range for AChE inhibition.
    CompoundIC50 (µM)
    Compound X2.14 ± 0.003
    Compound Y0.63 ± 0.001

Properties

IUPAC Name

(2Z)-8-(4-methoxyphenyl)-2-[(2,3,4-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO7/c1-30-18-8-6-17(7-9-18)28-14-20-21(34-15-28)12-10-19-24(29)23(35-26(19)20)13-16-5-11-22(31-2)27(33-4)25(16)32-3/h5-13H,14-15H2,1-4H3/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSONEISGWDFFF-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=C(C(=C(C=C5)OC)OC)OC)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=C(C(=C(C=C5)OC)OC)OC)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.